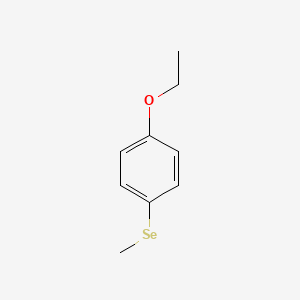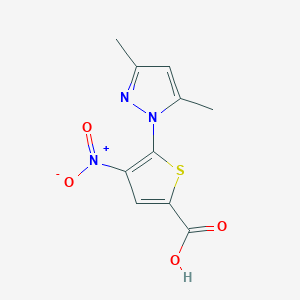
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group, a dimethylpyrazolyl group, and a nitro group
Méthodes De Préparation
The synthesis of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the carboxylic acid group, the dimethylpyrazolyl group, and the nitro group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylpyrazolyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
2-Thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- can be compared with similar compounds such as:
2-Thiophenecarboxylic acid derivatives: These compounds share the thiophene ring and carboxylic acid group but differ in other substituents.
Pyrazole derivatives: These compounds contain the pyrazole ring but may have different substituents and functional groups.
Nitro compounds: These compounds feature the nitro group but may have different core structures. The uniqueness of 2-thiophenecarboxylic acid, 5-(3,5-dimethylpyrazol-1-yl)-4-nitro- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90946-90-0 |
|---|---|
Formule moléculaire |
C10H9N3O4S |
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
5-(3,5-dimethylpyrazol-1-yl)-4-nitrothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O4S/c1-5-3-6(2)12(11-5)9-7(13(16)17)4-8(18-9)10(14)15/h3-4H,1-2H3,(H,14,15) |
Clé InChI |
FKJVDZIOVCSSQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=C(C=C(S2)C(=O)O)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


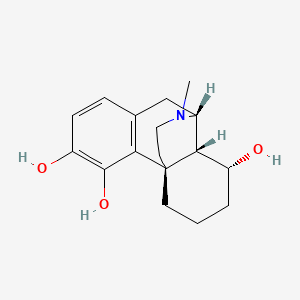
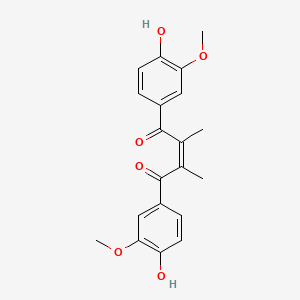
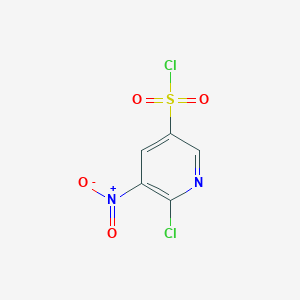
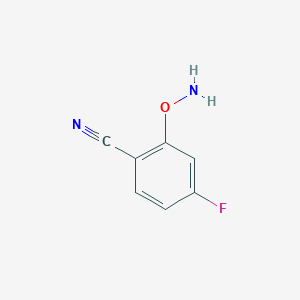


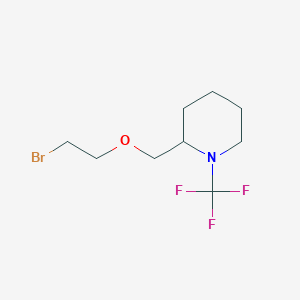
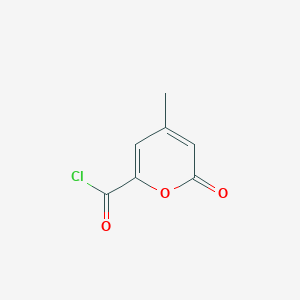
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
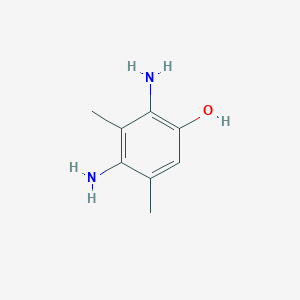
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-[1,3]dioxolan-2-yl-pyrazin-2-yl]-amine](/img/structure/B13947575.png)
